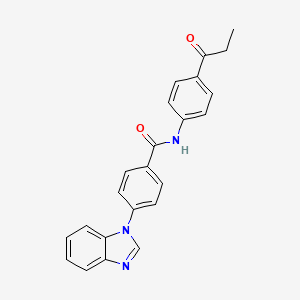![molecular formula C14H12F2N6O B7433999 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide, also known as DFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In cancer research, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines. In infectious diseases, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have antifungal and antibacterial properties.
Mécanisme D'action
The exact mechanism of action of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide is not fully understood. However, it is believed that 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes such as cell signaling, DNA replication, and protein synthesis.
Biochemical and physiological effects:
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. In cancer cells, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis. In fungal and bacterial cells, 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to disrupt cell membrane integrity and inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide in lab experiments is its high potency and specificity for its target enzymes and proteins. However, one limitation of using 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments and applications.
Orientations Futures
There are several future directions for the research and development of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide. One direction is the optimization of the synthesis method to improve yields and purity. Another direction is the development of new derivatives of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide involves the reaction of 4-(1,2,4-triazol-1-yl)phenylhydrazine with 1,1-difluoroethanol and pyrazole-4-carboxylic acid. The resulting compound has been characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O/c15-13(16)7-21-6-10(5-18-21)14(23)20-11-1-3-12(4-2-11)22-9-17-8-19-22/h1-6,8-9,13H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWTZIHIMAKWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(N=C2)CC(F)F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)
![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)